molecular formula C11H14N4O7 B14727402 Piperidine, monopicrate CAS No. 6091-49-2

Piperidine, monopicrate

Cat. No.: B14727402
CAS No.: 6091-49-2
M. Wt: 314.25 g/mol
InChI Key: FWKSXMLAUFVOEY-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) in Heterocyclic Chemistry Research

Piperidine is a six-membered heterocyclic amine, structurally a saturated version of pyridine (B92270). nih.govijrst.com Its ring, containing five carbon atoms and one nitrogen atom, is a fundamental and ubiquitous scaffold in organic and medicinal chemistry. nih.govresearchgate.net The piperidine motif is present in numerous natural alkaloids, including piperine, which gives black pepper its characteristic taste, and is a core structural element in many pharmaceuticals. ijrst.comnih.govwikipedia.org

In contemporary research, the piperidine ring is considered a "privileged structure" because its incorporation into molecules can significantly influence their pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net The versatility of piperidine stems from its nature as a secondary amine, allowing it to be used as a building block and reagent in a wide array of chemical transformations. ijrst.comresearchgate.net Key synthetic routes to piperidine derivatives include the hydrogenation of pyridines and various cyclization strategies. nih.govnih.gov This widespread use has led to the development of thousands of piperidine-related compounds, making it one of the most common heterocyclic fragments in drug design and synthesis. nih.govdntb.gov.uanih.gov

Significance of Amine-Picrate Salts in Fundamental Chemical Studies

The formation of salts between amines and picric acid (2,4,6-trinitrophenol) is a well-established practice in chemistry. Picric acid is a strong Lewis acid capable of forming stable, crystalline salts with a wide range of organic bases, including amines. taylorandfrancis.com These salts, known as picrates, are often brightly colored and serve multiple purposes in fundamental chemical studies. revistadechimie.rocanada.ca

A primary application of picrate (B76445) formation is in the characterization and identification of amines. taylorandfrancis.com The reaction between an amine and picric acid typically yields a solid crystalline product with a sharp and distinct melting point, which can be used for identification purposes.

Beyond simple identification, amine-picrate salts are subjects of study in their own right, particularly in the field of supramolecular chemistry and materials science. The interaction between the protonated amine (e.g., piperidinium) and the picrate anion is governed by strong electrostatic forces and hydrogen bonding. taylorandfrancis.comresearchgate.net Furthermore, these salts often exhibit charge-transfer (CT) phenomena. A charge-transfer complex involves an electron transfer from an electron donor to an electron acceptor. researchgate.netcam.ac.uk In amine-picrate salts, the amine can act as the electron donor and the electron-deficient picric acid as the acceptor. taylorandfrancis.comrsc.org The study of these CT interactions provides insight into molecular recognition, non-covalent bonding, and the electronic properties of materials. researchgate.netyoutube.com

Historical and Current Research Trajectories for Piperidine Monopicrate

Research into piperidine monopicrate has primarily focused on its synthesis, structural characterization, and its properties as a charge-transfer complex. Historically, the preparation of picrates was a standard method for the isolation and purification of amines. The formation of piperidine monopicrate is a straightforward acid-base reaction, resulting in a stable, crystalline solid.

Modern research has delved into the detailed structural and electronic properties of piperidine monopicrate. X-ray crystallography studies have been instrumental in elucidating the precise three-dimensional arrangement of the piperidinium (B107235) cation and the picrate anion in the crystal lattice. These studies reveal the intricate network of hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture.

Current investigations often utilize computational and spectroscopic methods to understand the charge-transfer interactions within the salt. Techniques such as UV-visible spectroscopy can reveal the characteristic charge-transfer band, which is not present in the individual spectra of piperidine or picric acid. revistadechimie.roresearchgate.net Theoretical studies, like those using Density Functional Theory (DFT), complement experimental findings by modeling the electronic structure and predicting properties such as the HOMO-LUMO energy gap, which is crucial for understanding the charge transfer process. researchgate.net These fundamental studies are important for designing new materials with specific optical or electronic properties.

Data Tables

Table 1: Physicochemical Properties of Constituent Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
PiperidineC₅H₁₁N85.15Colorless liquid
Picric AcidC₆H₃N₃O₇229.10Yellow crystalline solid

This table presents basic physicochemical data for the precursor compounds that form piperidine monopicrate. Data sourced from public chemical databases. canada.canih.govnist.gov

Table 2: Reported Research Focus on Amine-Picrate Systems

Research AreaTechniques UsedSignificance
Structural Characterization Single Crystal X-ray DiffractionElucidates hydrogen bonding, crystal packing, and supramolecular assembly.
Charge-Transfer Complex Analysis UV-Vis Spectroscopy, 1H NMRIdentifies and quantifies the electronic transition between the amine donor and picrate acceptor. rsc.org
Thermal Analysis Thermogravimetric Analysis (TGA)Determines the thermal stability of the salt. researchgate.net
Computational Chemistry Density Functional Theory (DFT)Models molecular geometry, interaction energies, and electronic properties (e.g., HOMO-LUMO gap). researchgate.net

This table summarizes common research methodologies applied to the study of amine-picrate salts, including piperidine monopicrate, and their scientific importance.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6091-49-2

Molecular Formula

C11H14N4O7

Molecular Weight

314.25 g/mol

IUPAC Name

piperidine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;6H,1-5H2

InChI Key

FWKSXMLAUFVOEY-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Structural Elucidation and Characterization of Piperidine Monopicrate

Crystallographic Investigations of Piperidine (B6355638) Monopicrate and Analogues

Crystallography serves as the cornerstone for determining the precise atomic arrangement within a crystalline solid. Through techniques like single-crystal and powder X-ray diffraction, researchers can unveil the fundamental structural parameters of a compound, providing insights into its stability and properties.

Single-Crystal X-ray Diffraction Studies

Table 1: Representative Crystallographic Data for a Piperidinium (B107235) Complex

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.43
b (Å) 5.81
c (Å) 21.81
β (°) 97.10
Volume (ų) 1814

Note: This data is for a related piperidinium-containing compound and serves as an illustrative example. cardiff.ac.uk

SCXRD allows for the precise determination of bond lengths, bond angles, and dihedral angles within the molecule. For the piperidine cation in piperidine monopicrate, it is anticipated to adopt a stable chair conformation, similar to cyclohexane. wikipedia.org This conformation minimizes steric strain. In related structures, the piperidine ring has been observed in a chair conformation. nih.gov The dihedral angles within the ring define its specific puckering. Furthermore, the relative orientation of the piperidinium cation and the picrate (B76445) anion would be a key feature, defined by the dihedral angle between the plane of the piperidine ring and the aromatic ring of the picrate. nih.gov

In piperidine monopicrate, the protonated nitrogen atom of the piperidinium cation is a hydrogen bond donor. The oxygen atoms of the nitro groups and the phenolate (B1203915) oxygen of the picrate anion are potential hydrogen bond acceptors. Therefore, a network of N-H···O hydrogen bonds is expected to be a dominant feature in the crystal packing, linking the cations and anions together. nih.gov Studies on similar picrate salts reveal extensive hydrogen bonding networks that often lead to the formation of sheets or other supramolecular architectures. nih.gov Additionally, weaker C-H···O and C-H···π interactions may also play a role in stabilizing the crystal structure.

Powder X-ray Diffraction Applications for Solid-State Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline solids. nih.gov It is particularly useful for phase identification, assessing sample purity, and studying polymorphism. nih.govamericanpharmaceuticalreview.com A PXRD pattern is a fingerprint of a crystalline material, with each crystalline phase exhibiting a unique diffraction pattern. nih.govresearchgate.net

The PXRD pattern of a microcrystalline sample of piperidine monopicrate would consist of a series of peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal structure of the compound. This experimental pattern can be compared to a calculated pattern derived from single-crystal X-ray diffraction data to confirm the bulk purity of the sample. nih.gov Furthermore, PXRD is instrumental in studying solid-state transformations, such as dehydration or phase transitions, which can be monitored by collecting diffraction patterns as a function of temperature or other variables. americanpharmaceuticalreview.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide complementary information to diffraction methods by probing the energy levels and vibrations of molecules. For piperidine monopicrate, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable for confirming its structure and understanding the electronic environment of the constituent atoms.

While specific spectra for piperidine monopicrate are not detailed in the available search results, the expected features can be inferred from the known spectra of piperidine and picric acid. chemicalbook.comspectrabase.comnist.gov

Table 2: Expected Spectroscopic Features for Piperidine Monopicrate

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the piperidinium ring, likely showing distinct chemical shifts for axial and equatorial protons. A downfield shift of the N-H proton signal upon protonation. Signals from the aromatic protons of the picrate anion.
¹³C NMR Resonances for the carbon atoms of the piperidinium ring and the picrate anion. The chemical shifts would be influenced by the electronic effects of the nitro groups and the positive charge on the nitrogen.

| FT-IR | A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the piperidinium cation. Characteristic strong absorptions for the symmetric and asymmetric stretching vibrations of the nitro groups on the picrate anion. |

In ¹H NMR spectroscopy, the protons on the piperidine ring would exhibit characteristic chemical shifts, and their coupling patterns would provide information about their spatial relationships. researchgate.net The formation of the salt would lead to a significant change in the chemical shift of the protons near the nitrogen atom. In Fourier-transform infrared (FT-IR) spectroscopy, the presence of the piperidinium cation would be confirmed by the N-H stretching vibration. The picrate anion would show strong characteristic bands for the nitro groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For piperidine monopicrate, which consists of a piperidinium cation and a picrate anion, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the formation of the salt, the piperidine base is protonated to form the piperidinium cation. This protonation significantly affects the chemical shifts. The protons on the carbon atoms adjacent to the positively charged nitrogen (α-protons) are deshielded and appear at a lower field (higher ppm value) compared to those in neutral piperidine. Similarly, the β- and γ-protons also experience shifts, though to a lesser extent. The picrate anion exhibits a characteristic signal for its aromatic protons. Due to the symmetry of the anion, these protons are chemically equivalent and typically produce a single resonance in the ¹H NMR spectrum.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the piperidinium cation show distinct signals, with the α-carbons being the most deshielded. The picrate anion shows characteristic signals for its six carbon atoms, three of which are bonded to nitro groups and one to the phenoxide oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Piperidinium Picrate Specific experimental data for piperidine monopicrate is not broadly available; values are predicted based on the known spectral data of the constituent ions and similar salts.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidinium α-CH₂ 3.0 - 3.5 45 - 50
Piperidinium β-CH₂ 1.8 - 2.2 22 - 27
Piperidinium γ-CH₂ 1.7 - 2.0 20 - 25
Piperidinium N-H 8.5 - 9.5 -
Picrate C-H 8.8 - 9.2 125 - 130
Picrate C-O - 160 - 165

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. frontiersin.org The spectra of piperidine monopicrate are a superposition of the vibrations from the piperidinium cation and the picrate anion. nih.govresearchgate.net

The piperidinium cation is characterized by several key vibrations. The N-H stretching vibrations of the secondary amine salt typically appear in the region of 3300-3500 cm⁻¹. nih.gov The various C-H stretching and bending vibrations of the methylene (B1212753) (-CH₂-) groups of the ring occur at their characteristic frequencies.

The picrate anion has several strong, characteristic absorption bands, which are useful for its identification. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups are particularly prominent, appearing in the ranges of 1500-1560 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching of the phenoxide group is also clearly observable. researchgate.net

Table 2: Characteristic Vibrational Modes for Piperidinium Picrate Assignments are based on data from similar picrate salts and piperidinium compounds. nih.govnih.govresearchgate.netnih.govnih.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Piperidinium N-H Stretching 3300 - 3500 IR, Raman
Piperidinium C-H Stretching 2800 - 3000 IR, Raman
Piperidinium CH₂ Scissoring/Bending 1440 - 1480 IR, Raman
Picrate NO₂ Asymmetric Stretching 1500 - 1560 IR, Raman
Picrate NO₂ Symmetric Stretching 1300 - 1350 IR, Raman
Picrate C-O Phenoxide Stretching 1250 - 1280 IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation of ions. For an ionic salt like piperidine monopicrate, soft ionization techniques such as Electrospray Ionization (ESI) are employed.

In positive-ion mode ESI-MS, the spectrum would be dominated by the piperidinium cation ([C₅H₁₂N]⁺), which has a mass-to-charge ratio (m/z) of approximately 86. In negative-ion mode, the picrate anion ([C₆H₂N₃O₇]⁻) would be observed with an m/z of approximately 228.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of these ions. wikipedia.org The piperidinium cation (m/z 86) typically fragments through the loss of small neutral molecules. A common fragmentation pathway is the loss of an ethylene (B1197577) molecule (C₂H₄), leading to a fragment ion at m/z 58. The base peak in the mass spectrum of piperidine itself is often at m/z 84, corresponding to the loss of a hydrogen atom. miamioh.edu

Table 3: Expected Mass Spectrometry Data for Piperidinium Picrate

Ion Formula Mode Expected m/z Major Fragment Ions (m/z)
Piperidinium Cation [C₅H₁₂N]⁺ Positive 86.1 85 (M-H)⁺, 58 (M-C₂H₄)⁺

Chromatographic and Electrophoretic Analytical Methodologies

Chromatographic techniques are vital for separating piperidine monopicrate from impurities and for its quantitative analysis. These methods exploit differences in the physicochemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of chemical compounds. nih.govsemanticscholar.org A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of piperidine monopicrate. researchgate.net

For such an analysis, a C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com Since the picrate anion is a strong chromophore, a UV detector set at a wavelength where the anion absorbs strongly (e.g., around 350-380 nm) would provide high sensitivity. To improve the peak shape of the basic piperidinium cation and achieve better separation, an ion-pairing agent can be added to the mobile phase. nih.gov The method can be validated for linearity, precision, and accuracy to be used for quantitative purity analysis. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Enhanced Detection

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com It is considered a "green" alternative to normal-phase HPLC due to reduced organic solvent consumption. technologynetworks.com When coupled with mass spectrometry, SFC-MS provides both separation and sensitive detection, making it suitable for complex analyses. nih.govlcms.cz

The analysis of a salt like piperidine monopicrate by SFC-MS would involve a mobile phase of supercritical CO₂ modified with a polar organic solvent, such as methanol. To ensure good peak shape for the basic piperidinium cation, a basic additive like ammonium (B1175870) hydroxide (B78521) may be added to the modifier. nih.gov Various stationary phases can be used, with hybrid silica (B1680970) or 2-ethylpyridine (B127773) phases often providing good performance for basic compounds. nih.gov The MS detector would operate as described previously, detecting the piperidinium cation in positive mode and the picrate anion in negative mode, offering high selectivity and sensitivity for analysis. nih.govnih.gov This technique is particularly advantageous for its high throughput and efficiency. acs.org

Theoretical and Computational Chemistry Studies of Piperidine Monopicrate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the piperidine (B6355638) monopicrate system, treating it as a combination of the piperidinium (B107235) cation and the picrate (B76445) anion.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecular systems. For piperidine monopicrate, DFT calculations can elucidate the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are crucial for understanding the charge distribution within the piperidinium cation and the picrate anion, as well as the nature of the ionic bond and hydrogen bonding interactions between them.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G**), can be used to predict various properties. wikipedia.org For instance, DFT can predict the heats of formation and thermal stability of related nitro-substituted piperidine compounds. wikipedia.org Reactivity indicators, such as Fukui functions and local softness, can be derived from DFT calculations to predict the most likely sites for nucleophilic or electrophilic attack. In the context of piperidine monopicrate, this would highlight the acidic proton on the piperidinium nitrogen and the electron-rich oxygen atoms of the picrate's nitro groups as key reactive sites. While specific DFT studies on piperidine monopicrate are not abundant, research on similar systems, like piperidine derivatives, demonstrates the utility of DFT in exploring their structural and electronic properties. researchgate.net

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a pathway to very high accuracy for energetic and spectroscopic properties, albeit at a greater computational cost than DFT.

For piperidine monopicrate, high-level ab initio calculations could provide benchmark values for the gas-phase interaction energy between the piperidinium cation and the picrate anion. This would allow for a precise quantification of the strength of the ionic and hydrogen bonds. Furthermore, these methods are invaluable for predicting spectroscopic data. For example, accurate calculations of vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be achieved. These theoretical spectra can be directly compared with experimental data to confirm the structure and conformation of the salt. While computationally intensive, such high-accuracy predictions are essential for a definitive understanding of the molecule's properties.

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For piperidine monopicrate, this includes its formation reaction from piperidine and picric acid. By mapping the potential energy surface, computational methods can identify the transition state structures and calculate the activation energies for the reaction.

The formation of piperidine monopicrate involves the transfer of a proton from the hydroxyl group of picric acid to the nitrogen atom of piperidine. This is a classic acid-base reaction. Computational studies can model this proton transfer event, revealing whether it is a barrierless process or involves a significant energy barrier. Understanding the reaction mechanism is crucial for controlling the synthesis and for predicting the stability of the resulting salt. Studies on related piperidine reactions show that the stereoselectivity and reaction pathways can be effectively modeled. For example, computational analysis has been used to understand the degradation routes of piperidinium cations in alkaline environments, identifying the most susceptible atomic sites for nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the system, tracking the movements of atoms and molecules over time.

The piperidinium cation, like its parent piperidine, is not a rigid structure. It exists primarily in a chair conformation. wikipedia.org However, within this chair form, the N-H bond can be oriented in either an axial or an equatorial position. These two conformers are in rapid equilibrium.

Computational studies have extensively investigated the conformational preferences of the piperidine ring. wikipedia.org In the gas phase, the equatorial conformer of piperidine is generally found to be more stable than the axial conformer. wikipedia.org The energy difference is a key parameter that can be calculated using quantum chemistry methods. For the piperidinium cation, the presence of the positive charge on the nitrogen atom influences the conformational equilibrium. MD simulations, using a force field parameterized from quantum chemical calculations, can explore the conformational landscape of the piperidinium cation within the ionic pair and in solution. These simulations can reveal the relative populations of the axial and equatorial conformers and the rate of interconversion between them.

Table 1: Calculated Conformational Energy Differences in Piperidine Systems

Compound Conformation Method/Solvent ΔE (kcal/mol) Reference
Piperidine Equatorial vs. Axial N-H Gas Phase 0.72 wikipedia.org

This table illustrates typical energy differences found in piperidine systems. The exact values for the piperidinium cation within the monopicrate salt would require specific calculations.

The behavior of an ionic salt like piperidine monopicrate is profoundly influenced by its environment, particularly in solution. MD simulations are the ideal tool for investigating these solvent effects. By explicitly including solvent molecules (such as water, ethanol (B145695), or less polar solvents) in the simulation box, one can study how the solvent interacts with the piperidinium cation and the picrate anion.

These simulations can reveal the structure of the solvation shells around the ions, showing the preferred orientation of solvent molecules. They can also be used to study the dissociation of the ion pair in different solvents. In polar solvents, the ions are expected to be well-solvated and may exist as separate entities, whereas in nonpolar solvents, they are more likely to remain as a tight ion pair. MD simulations of piperidinium-based ionic liquids have shown how the structure of the cation and its interactions with the anion lead to nanoscale organization. nih.gov Such studies on piperidine monopicrate would provide insights into its solubility and its behavior in different chemical environments, which is crucial for its practical applications. Explicit modeling of water molecules in DFT calculations on related piperidine compounds has also shown that the solvent can induce changes in geometry and electronic properties. researchgate.net

Molecular Modeling and Docking Approaches in Analytical Chemistry Research

Molecular modeling and docking are powerful computational tools that have found increasing application in analytical chemistry. While specific molecular docking studies on piperidine monopicrate are not extensively documented in publicly available research, the principles of these methods are widely applied to similar molecular systems, such as other piperidine derivatives and picrate salts. researchgate.netresearchgate.net These approaches are instrumental in predicting the interaction of a ligand with a receptor, which in a broader sense can be analogous to the interaction between molecules in a crystal lattice or solution.

In the context of piperidine monopicrate, molecular modeling can be used to simulate its conformational landscape and electronic properties. Computational methods like Density Functional Theory (DFT) are frequently employed to optimize the molecular geometry, calculate vibrational frequencies, and analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the charge transfer that occurs within the molecule. researchgate.netresearchgate.net

Prediction of Crystal Packing and Solid-State Properties

The solid-state structure of piperidine monopicrate, also known as piperidinium picrate, has been elucidated through single-crystal X-ray diffraction. iucr.org This experimental technique provides precise data on the arrangement of atoms in the crystal lattice, which can be further analyzed and understood through computational modeling.

The crystal structure reveals that piperidine monopicrate exists as an ionic salt, with a proton transferred from the hydroxyl group of picric acid to the nitrogen atom of piperidine, forming a piperidinium cation and a picrate anion. The piperidinium cation adopts its most stable chair conformation. iucr.org

Furthermore, the picrate anions are arranged parallel to each other, forming columns along the b-axis of the crystal, which are stabilized by π-π stacking interactions. iucr.org Computational methods can be used to predict such packing arrangements and calculate the lattice energy, providing a theoretical measure of the crystal's stability.

Crystallographic Data for Piperidinium Picrate
ParameterValue
Chemical FormulaC₅H₁₂N⁺·C₆H₂N₃O₇⁻
Temperature293 K
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.876(4)
b (Å)7.6675(18)
c (Å)13.846(3)
β (°)99.543(7)
Volume (ų)1766.9(7)
Z4
Hydrogen-Bond Geometry (Å, °) for Piperidinium Picrate
D—H···AD—HH···AD···AD—H···A
N4—H4A···O10.91(2)1.90(2)2.810(2)178(2)
N4—H4B···O20.91(2)2.33(2)2.999(2)130(2)
N4—H4B···O70.91(2)2.45(2)3.003(2)120(2)

The data in these tables is sourced from a single-crystal X-ray study of piperidinium picrate. iucr.orgnih.gov

Theoretical Analysis of Acid-Base Interactions and Salt Stability

The formation of piperidine monopicrate is a classic acid-base reaction where piperidine, a secondary amine, acts as a Brønsted-Lowry base, and picric acid, a strong organic acid, acts as the corresponding acid. iucr.orgderpharmachemica.com The significant difference in the pKa values of piperidine (pKa of the conjugate acid, piperidinium, is ~11.2) and picric acid (pKa ~0.38) strongly favors proton transfer from the phenolic hydroxyl group of picric acid to the nitrogen atom of piperidine. nih.govwikipedia.org

Computational chemistry provides tools to analyze this proton transfer and the resulting salt's stability. DFT calculations can model the potential energy surface of the proton transfer reaction, confirming that the ionic state (piperidinium picrate) is the global minimum. Analysis of the molecular electrostatic potential (MEP) can visually represent the electron-rich and electron-poor regions of the interacting molecules, illustrating the strong electrostatic attraction between the positively charged piperidinium cation and the negatively charged picrate anion. researchgate.net

The stability of the resulting salt is not solely dependent on the primary acid-base interaction but is also significantly influenced by the intermolecular forces within the crystal lattice, as detailed in the previous section. The extensive hydrogen bonding and π-π stacking interactions contribute to a high lattice energy, which in turn imparts considerable stability to the crystalline solid. iucr.org Studies on the chemical stability of piperidinium cations in various environments have shown that the piperidinium ring itself is relatively robust, and its stability can be further enhanced by the formation of a stable salt with a suitable counter-ion like picrate. nih.govrsc.org

Reactivity and Chemical Transformations Involving Piperidine Monopicrate

Chemical Transformations of the Piperidinium (B107235) Cation

The piperidinium cation (C₅H₁₁NH₂⁺) is the conjugate acid of piperidine (B6355638). nih.gov Its primary role is that of a Brønsted acid, capable of donating a proton. The reactivity of the underlying saturated heterocyclic ring is also a key feature.

The saturated six-membered ring of the piperidinium cation is generally resistant to electrophilic attack due to the lack of π-electrons. However, the parent amine, piperidine, which exists in equilibrium with the cation, is a potent nucleophile. This nucleophilicity is attributed to the readily available lone pair on the nitrogen atom and reduced steric hindrance compared to acyclic secondary amines like diethylamine. ambeed.com

Nucleophilic Reactions: Piperidine is widely employed as a nucleophile in numerous organic transformations.

Enamine Synthesis: It readily reacts with ketones and some aldehydes to form enamines, which are versatile intermediates in organic synthesis, notably in the Stork enamine alkylation reaction. wikipedia.orgnih.gov

Nucleophilic Substitution: Piperidine participates in nucleophilic substitution reactions, displacing leaving groups from various substrates. nih.govrsc.org Kinetic studies have been performed on its reactions with substrates like 3-halogenocyclohex-2-enones and activated pyridinium (B92312) ions. nih.govrsc.org

Michael Addition: As a strong nucleophile, piperidine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Electrophilic Reactions: The piperidinium cation itself, being positively charged, is unattractive to electrophiles. The saturated C-H bonds of the ring are largely unreactive, similar to those in cyclohexane, requiring harsh conditions like radical reactions for functionalization. However, the nitrogen atom of the deprotonated piperidine is susceptible to electrophiles, leading to N-alkylation, N-acylation, and other N-substitution reactions.

Reaction TypeReactantProduct/IntermediateSignificance
Nucleophilic Addition Ketone/AldehydeEnamineC-C bond formation (e.g., Stork alkylation)
Nucleophilic Substitution Alkyl HalideN-Alkylpiperidinium SaltSynthesis of quaternary ammonium (B1175870) compounds
Michael Addition α,β-Unsaturated Carbonylβ-Amino Carbonyl Compound1,4-Conjugate addition
N-Chlorination Calcium HypochloriteN-ChloropiperidineIntermediate for imine synthesis wikipedia.org

The stereochemistry of the piperidine ring profoundly influences its reactivity and interactions. The ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org

Conformational Isomers: Substituents on the ring can occupy either axial or equatorial positions. These conformers are in rapid equilibrium through a process of ring inversion. Additionally, the nitrogen atom undergoes rapid inversion, which also interconverts conformers. wikipedia.org For N-substituted piperidines, the equatorial conformation is generally more stable. wikipedia.org

Diastereoselectivity: In reactions involving the formation of new stereocenters on the piperidine ring, controlling the diastereoselectivity is a significant focus of synthetic chemistry. For example, the catalytic hydrogenation of substituted pyridine (B92270) precursors often yields cis-disubstituted piperidines. whiterose.ac.uk Conversely, specific catalysts, such as metal triflates, can be used to achieve high diastereoselectivity in nucleophilic substitution reactions at the 2-position. acs.org The resulting cis and trans isomers can exhibit vastly different biological activities and chemical properties. nih.gov A variety of synthetic strategies, including intramolecular cyclizations and multicomponent reactions, have been developed to afford stereocontrolled access to polyfunctional piperidines. nih.govrsc.org

Reactions Mediated or Influenced by the Picrate (B76445) Anion

Picric acid (2,4,6-trinitrophenol) is a powerful organic acid, with a pKa of approximately 0.38, a consequence of the three electron-withdrawing nitro groups attached to the phenol (B47542) ring. wikipedia.org

Inductive and Resonance Effects: The nitro groups withdraw electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). This extensive delocalization stabilizes the resulting phenoxide ion (the picrate anion) after the phenolic proton is removed. researchgate.net

Aromatic Reactivity: The strong deactivation of the ring by the three nitro groups makes it highly resistant to electrophilic aromatic substitution. Conversely, this electron deficiency would theoretically make the ring susceptible to nucleophilic aromatic substitution, although the stability of the anion itself makes such reactions uncommon.

In the context of piperidine monopicrate, the picrate anion serves as the counterion to the piperidinium cation. The nature of the counterion can significantly modulate the activity of a cationic catalyst. chemrxiv.orgnih.gov This is particularly evident in fields like photoredox catalysis, where the counterion can affect the photophysical properties and stability of the catalytic species. chemrxiv.orgnih.gov

Research has shown that the picrate anion is a versatile chelating counterion, capable of forming diverse coordination complexes with metal cations. exlibrisgroup.com While piperidinium is not a metal, the principles of ion pairing are relevant. The large, polarizable picrate anion can form a tight or solvent-separated ion pair with the piperidinium cation. This association can influence the acidity of the piperidinium proton and the availability of free piperidine in solution, thereby tuning the catalytic activity of the system. In reactions catalyzed by cationic species, weakly coordinating counterions often lead to higher catalytic activity. The picrate anion's size and charge delocalization place it in an intermediate category, suggesting its influence would be solvent-dependent.

Piperidine Monopicrate as a Catalyst or Auxiliary in Organic Synthesis

While piperidine itself is a widely used organocatalyst, piperidine monopicrate offers potential as a bifunctional catalytic system. As a salt of a weak base and a strong acid, it can provide both acidic and basic species in equilibrium.

Brønsted Acid Catalysis: The piperidinium cation can act as a proton donor to activate electrophiles, such as carbonyl groups.

Base Catalysis: A small equilibrium concentration of free piperidine can act as a base or a nucleophilic catalyst. This dual role is analogous to the catalytic action of piperidinium acetate (B1210297) in reactions like the Robinson annulation, where both the acidic cation and the basic anion are involved in the mechanism. stackexchange.com

This bifunctional nature makes piperidine monopicrate a potential catalyst for reactions that benefit from both acid and base catalysis, such as:

Knoevenagel Condensation: The condensation of an aldehyde or ketone with an active methylene (B1212753) compound.

Michael Addition: The addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Mannich Reaction: The aminoalkylation of an acidic proton located alpha to a carbonyl group.

Piperidine has been shown to be an effective catalyst for various transformations, including the derivatization of oligosaccharides. researchgate.net The use of solid acid catalysts in multicomponent reactions to synthesize functionalized piperidines is also well-documented, highlighting the importance of catalysis in this area. bas.bgresearchgate.net Piperidine monopicrate represents a soluble, crystalline source of both a Brønsted acid and a latent base, making it a potentially useful, single-component catalyst for a range of organic transformations.

Applications in Condensation Reactions (e.g., Knoevenagel, Mannich)

While specific literature detailing the use of pre-formed piperidine monopicrate as a catalyst is scarce, its role can be inferred from the well-established mechanism of piperidine catalysis in condensation reactions, which often involves an acidic co-catalyst. The salt provides both the basic piperidine component (in equilibrium) and the acidic piperidinium cation, which are key to the catalytic cycle of reactions like the Knoevenagel and Mannich condensations.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base like piperidine. The generally accepted mechanism proceeds through two main pathways: the formation of an enolate from the active methylene compound and the formation of an iminium ion from the carbonyl compound. researchgate.netnih.gov The presence of an acid is known to facilitate the dehydration of the intermediate carbinolamine, thereby promoting the formation of the reactive iminium ion. nih.gov

Research has shown that a combination of piperidine and an acid, such as acetic acid, can be an effective catalytic system for Knoevenagel condensations. researchgate.net Piperidine monopicrate provides both the base (piperidine) and a proton source (the piperidinium ion from picric acid) within a single reagent. The piperidine facilitates the deprotonation of the active methylene compound, while the acidic component activates the carbonyl group by protonation or assists in the formation of the iminium intermediate, which is often the rate-determining step. nih.gov

Similarly, the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, is frequently catalyzed by bases like piperidine. sciencemadness.org It is a three-component reaction between an aldehyde (like formaldehyde), a primary or secondary amine (or ammonia), and a compound containing an enolizable proton. The use of amine salts, particularly in acetic acid as a solvent, has been reported to give satisfactory yields, suggesting that the amine acetate, analogous to piperidine monopicrate, can act as the catalyst. sciencemadness.org The reaction proceeds via the formation of an iminium ion, which then reacts with the enol form of the carbonyl compound. ucd.ie

Table 1: Examples of Piperidine-Catalyzed Condensation Reactions

Reaction TypeAldehyde/KetoneActive Methylene/Carbonyl CompoundCatalyst SystemProduct TypeRef.
KnoevenagelSalicylaldehydeTriethylphosphonoacetatePiperidine3-Phosphonocoumarin researchgate.net
Knoevenagelp-MethoxybenzaldehydeThiazolidine-2,4-dione (TZD)Piperidine(Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione juniperpublishers.com
KnoevenagelBenzaldehydeAcetylacetonePiperidineα,β-unsaturated ketone nih.gov
MannichVarious AldehydesVarious KetonesAmine/Ammonium Acetate in Acetic AcidSubstituted 4-Piperidones sciencemadness.org

This table illustrates reactions where piperidine is the catalyst; the use of piperidine monopicrate would follow similar principles.

Use as a Reagent in Specific Derivatization Reactions for Analytical Purposes

Piperidine and its derivatives are utilized in derivatization reactions to enhance the detectability and separation of analytes in various analytical techniques, such as mass spectrometry and chromatography. While piperidine monopicrate itself is not typically used as the derivatizing agent, piperidine is employed as a catalyst or as a core structure in reagents designed for this purpose.

One key application is in improving the ionization efficiency of molecules for mass spectrometric analysis. For instance, piperidine has been shown to be an efficient organic catalyst for the derivatization of oligosaccharides with malononitrile. researchgate.net This process enhances the sensitivity of detection in electrospray ionization mass spectrometry (ESI-MS). The derivatization involves a Knoevenagel-type condensation, where piperidine's basicity is crucial for catalyzing the reaction. researchgate.net

In another analytical application, a piperidine-containing reagent, N-(4-aminophenyl)piperidine, is used to derivatize organic acids. nsf.gov This derivatization improves their detection in supercritical fluid chromatography-mass spectrometry (SFC-MS) by introducing a high proton affinity tag, which enhances signal in positive ionization mode. This allows for detection limits as low as 0.5 ppb for acids like lactic, succinic, malic, and citric acid. nsf.gov

Furthermore, piperidine itself can be the analyte of interest, requiring derivatization for accurate quantification. A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed for determining piperidine content in pharmaceutical substances by using pre-column derivatization with 4-toluene sulfonyl chloride. nih.gov

The formation of picrate salts is a classic method for the characterization of organic bases. While this involves reacting a base with picric acid to form a crystalline derivative with a sharp melting point, it does not involve using piperidine monopicrate as a reagent to derivatize a different target molecule. google.com

Table 2: Examples of Piperidine in Analytical Derivatization

Analytical GoalAnalyteDerivatizing Agent/CatalystTechniquePurpose of DerivatizationRef.
High-Sensitivity AnalysisOligosaccharidesMalononitrile (with Piperidine catalyst)ESI-MSEnhance ionization and detection sensitivity researchgate.net
Improved DetectionOrganic AcidsN-(4-aminophenyl)piperidineSFC-MSAdd high proton affinity tag for positive mode ESI nsf.gov
Quantification of PiperidinePiperidine4-Toluene sulfonyl chlorideRP-HPLC-UVCreate a derivative with strong UV absorbance nih.gov

Specialized Applications of Piperidine Monopicrate in Advanced Chemical Research

Role as an Intermediate in Complex Organic Synthesis

The piperidine (B6355638) moiety is a ubiquitous structural feature in many natural products and pharmaceuticals, making the development of synthetic routes to its derivatives a significant focus of organic chemistry. chemimpex.comnih.gov Piperidine monopicrate, as a stable, crystalline salt, provides a convenient source of the piperidine nucleus for these syntheses.

Piperidine and its salts are effective basic catalysts for various condensation reactions that form complex heterocyclic structures. acs.org This catalytic activity is harnessed in multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to generate structurally complex products, which is an efficient and environmentally friendly approach. nih.govresearchgate.net

One significant application is in the synthesis of spiro-heterocycles, which are compounds containing two rings connected by a single common atom. whiterose.ac.uk For instance, piperidine is used as a catalyst in the one-pot synthesis of spiro-isoquinolino-piperidine derivatives. nih.gov Similarly, it catalyzes the creation of spiro-oxindoles, a privileged scaffold in medicinal chemistry. nih.gov The synthesis of these compounds often involves tandem reactions, such as the Knoevenagel condensation or Michael addition, where piperidine's basicity is crucial for the reaction mechanism. acs.org The piperidinium (B107235) ion from the monopicrate salt can participate in these reaction mechanisms, often by activating substrates or stabilizing intermediates. acs.org

Creating specific three-dimensional arrangements (stereoisomers) of molecules is critical in drug development, as different stereoisomers can have vastly different biological activities. researchgate.net Piperidinium salts, including the monopicrate, serve as valuable precursors in the stereoselective synthesis of chiral piperidine derivatives. researchgate.net

A key strategy involves the asymmetric hydrogenation of pyridinium (B92312) salts, which are structurally related to piperidinium salts. dicp.ac.cnnih.gov For example, rhodium-catalyzed reductive transamination can convert simple pyridinium salts into a variety of chiral piperidines with excellent control over the stereochemistry. dicp.ac.cn This method allows for the introduction of a chiral amine that directs the stereochemical outcome of the reduction, yielding enantiopure piperidine products. dicp.ac.cn Other approaches may involve the use of chiral acids to form salts with piperidine derivatives, allowing for separation and purification of specific stereoisomers. google.com The functionalization of the piperidine ring can be directed to specific positions (C2, C3, or C4) by carefully selecting the catalyst and protecting groups on the nitrogen atom, enabling the synthesis of a library of positional analogues of important molecules like methylphenidate. nih.gov

Contributions to Materials Science and Engineering Research

The unique properties of the piperidine ring and the picrate (B76445) anion are also exploited in the field of materials science, particularly in polymer chemistry and crystal engineering.

Piperidine and its derivatives are incorporated into polymers and resins to impart specific functionalities. researchgate.net Piperidine-functionalized resins are versatile materials used extensively in solid-phase synthesis, particularly for creating peptides and other complex organic molecules. chemimpex.com These polymer-bound piperidines act as catalysts or scavenger resins, simplifying the purification process in organic synthesis. sigmaaldrich.com

Additionally, piperidine derivatives can serve as curing agents for epoxy resins and as accelerators for the sulfur vulcanization of rubber. wikipedia.org Research has explored the synthesis of monomers containing piperidine moieties, such as 1-chlorine-3-piperidine-2-propylmethacrylate, which can then be polymerized. researchcommons.org The radical polymerization of such monomers allows for the creation of new high-molecular-weight compounds where the piperidine ring is an integral part of the polymer structure, influencing its physicochemical properties like swelling, degradation resistance, and mechanical strength. researchcommons.org

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling the intermolecular interactions. nih.govsigmaaldrich.comacs.orgnih.gov Piperidine monopicrate, as an ionic salt, is an excellent candidate for such studies. The structure of the resulting crystal is dictated by the non-covalent interactions between the piperidinium cations and picrate anions, including strong N-H···O hydrogen bonds, C-H···O interactions, and π-π stacking. researchgate.net

X-ray diffraction studies of related organic picrate salts reveal how these interactions guide the formation of complex three-dimensional supramolecular architectures. iucr.orgnih.gov The picrate anion, with its multiple nitro groups and phenolate (B1203915) oxygen, is a versatile hydrogen bond acceptor, while the protonated piperidinium ion is an effective hydrogen bond donor. researchgate.netontosight.ai The interplay of these forces directs the self-assembly of the ions into predictable patterns, such as chains, sheets, or more complex networks, which ultimately determines the physical properties of the crystalline material. iucr.orgnih.gov

Table 1: Crystallographic Data for Representative Piperazine and Piperidinium Picrate-Related Structures This table presents data from related structures to illustrate typical crystallographic parameters in this class of compounds.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference
1-(2,3-dichlorophenyl)piperazin-1-ium picrate C₁₀H₁₃Cl₂N₂⁺ · C₆H₂N₃O₇⁻ Monoclinic P2₁/n N-H···O, C-H···O, C-Cl···π, N-O···π, Cl···Cl nih.gov
1-Piperonylpiperazinium picrate C₁₂H₁₇N₂O₂⁺ · C₆H₂N₃O₇⁻ Monoclinic P2₁/c N-H···O, C-H···O, π-π stacking researchgate.net
(Piperidine-1-carbodithioato-κS,S)[2-(pyridin-2-yl)phenyl-κC,N]palladium(II) [Pd(C₁₁H₈N)(C₆H₁₀NS₂)] Monoclinic P2₁/c Dispersion forces researchgate.net
2:1 Adduct of piperazine-1,4-diium (B1225682) 3,5-dinitro-2-oxidobenzoate and piperazine 2C₄H₁₂N₂²⁺·2C₇H₂N₂O₇²⁻·C₄H₁₀N₂·2H₂O Triclinic P-1 O-H···O, N-H···O, C-H···O iucr.org

Environmental Chemistry Research Applications

The application of piperidine monopicrate in environmental chemistry is primarily linked to the properties of its constituent parts, particularly the picrate anion. Picric acid and other nitroaromatic compounds are recognized environmental pollutants, often resulting from industrial activities such as the manufacturing of explosives and dyes. researchgate.netijpsjournal.com Consequently, a significant area of environmental research focuses on the detection, quantification, and remediation of these contaminants in soil and water. researchgate.netstanford.edu

Research applications include the development of sensitive analytical methods for detecting picric acid, even at trace levels. researchgate.netscience.gov For example, electrochemical sensors and photometric measurements are used to quantify picric acid in aqueous samples. science.govwikipedia.org Furthermore, understanding the environmental fate and toxicity of picric acid and its degradation products, which can sometimes be more toxic than the parent compound, is a critical research area. researchgate.net While piperidine itself is less of a primary pollutant, its derivatives are being investigated for use in greener agrochemicals, which could lead to reduced environmental impact compared to traditional pesticides. nih.gov

Studies on Pollutant Degradation and Remediation Methodologies

There is a growing interest in the environmental fate of nitrogen-containing heterocyclic compounds like piperidine, which are used in various industrial processes, including as corrosion inhibitors and in pharmaceutical synthesis. nih.govwikipedia.org The degradation of such compounds is a key area of environmental research. Studies have investigated the microbial degradation of piperidine itself, identifying bacterial strains capable of metabolizing the compound. nih.gov For instance, Pseudomonas sp. strain KU43P has been shown to degrade piperidine through a novel pathway involving γ-glutamylation and hydroxylation. nih.gov

Furthermore, the picrate component of piperidine monopicrate introduces another dimension to its potential environmental applications. Picric acid and other nitroaromatic compounds are known pollutants, often associated with munitions waste. wikipedia.org Research into the degradation of these compounds is crucial for the remediation of contaminated sites. taylorandfrancis.com Methods for the photo-oxidation of nitro-organic explosives present in aqueous phases have been a subject of study. taylorandfrancis.com

Development in Analytical Chemistry Methodologies

Piperidine monopicrate holds potential in the advancement of analytical chemistry, primarily owing to the well-established analytical utility of picric acid and its salts.

Use as Analytical Standards and Reagents

Picric acid has a long history in analytical chemistry, where it is used to prepare crystalline salts of organic bases, known as picrates, for their identification and characterization. wikipedia.org The formation of a solid, crystalline salt with a sharp melting point upon reaction with an organic base can be a valuable qualitative analysis technique. Given that piperidine is a common organic base, its reaction with picric acid to form piperidine monopicrate can serve as a method for the identification and confirmation of the presence of piperidine.

The intense yellow color of the picrate ion also lends itself to colorimetric analysis. wikipedia.org While not explicitly documented for piperidine monopicrate, picrate salts are sometimes used in analytical reagents. For example, sodium picrate is used as an etchant in metallography. wikipedia.orgnih.gov This suggests that piperidine monopicrate could potentially be explored as a reagent in specific analytical applications where the controlled release or reaction of the picrate ion is desired.

The following table summarizes the potential analytical uses based on the properties of its components:

ComponentPropertyPotential Analytical Application of Piperidine Monopicrate
Piperidine Organic BaseFormation of a crystalline salt for identification and characterization.
Picrate Ion Forms Crystalline SaltsReagent for the qualitative analysis of piperidine.
Picrate Ion Intense Yellow ColorPotential for use in colorimetric methods.

Design of Novel Derivatization Reagents for Improved Detection

Derivatization is a common strategy in analytical chemistry to enhance the detectability of analytes, for example, by improving their chromatographic behavior or introducing a chromophore or fluorophore. Picric acid has been utilized in the formation of derivatives of various organic molecules. taylorandfrancis.com

The reaction between piperidine and picric acid to form piperidine monopicrate is, in essence, a derivatization reaction for piperidine. This principle can be extended to the design of novel analytical methods. For instance, a method could be developed where an analyte of interest first reacts to form a piperidine derivative, which is then treated with picric acid to form a detectable picrate salt.

A study by the Mukhopadhyay group developed a wet picric acid catalyzed reaction for the diastereoselective synthesis of highly functionalized piperidine derivatives. taylorfrancis.com This highlights the utility of picric acid in facilitating reactions to create complex piperidine structures. While this research focuses on synthesis, the underlying principle of using picric acid to react with and modify piperidine-containing molecules could be adapted for analytical derivatization schemes aimed at improving the separation and detection of specific target compounds.

The development of such methods would be particularly useful for analytes that are otherwise difficult to detect due to a lack of a suitable chromophore or poor ionization efficiency in mass spectrometry. The introduction of the highly nitrated and colored picrate moiety through the formation of a salt like piperidine monopicrate could significantly enhance their analytical detectability.

Future Perspectives and Emerging Research Avenues for Piperidine Monopicrate

Innovations in Green Synthetic Chemistry for Piperidine (B6355638) Monopicrate

The traditional synthesis of piperidine monopicrate involves a straightforward acid-base reaction between piperidine and picric acid, often in a solvent like methanol (B129727) or ethanol (B145695), followed by crystallization. researchgate.netontosight.ai While effective, this method presents opportunities for alignment with the principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of safer substances. wikipedia.orgsigmaaldrich.com

Future research can focus on optimizing the synthesis of piperidine monopicrate by exploring:

Energy Efficiency: Developing synthetic methods that proceed efficiently at ambient temperature and pressure would significantly reduce the energy requirements of the process. sigmaaldrich.comacs.org Microwave-assisted synthesis, for example, could be explored to accelerate reaction times and reduce energy consumption compared to conventional heating. organic-chemistry.org

Atom Economy: The salt formation reaction itself has a 100% atom economy, a key principle of green chemistry, as all reactant atoms are incorporated into the final product. acs.org However, the focus can shift to minimizing waste from auxiliary substances like solvents and purification agents. nih.gov

Process Intensification: Flow chemistry presents a promising avenue for the synthesis of energetic materials due to its superior heat transfer capabilities, which enhances safety, reproducibility, and efficiency. researchgate.net Applying flow reactors to the synthesis of piperidine monopicrate could prevent hotspot generation during the exothermic nitration steps (in picric acid synthesis) or the salt formation itself, offering a safer and more controlled production method. researchgate.net

Advancements in High-Throughput Screening for Reactivity Profiling

High-throughput screening (HTS) has revolutionized pharmaceutical and materials discovery by enabling the rapid testing of vast numbers of compounds and reaction conditions. researchgate.net For piperidine monopicrate, HTS offers a powerful tool to systematically profile its reactivity, stability, and crystallization behavior.

Emerging research can leverage HTS to:

Accelerate Salt Screening: HTS techniques are now widely used for salt screening of active pharmaceutical ingredients (APIs) to find the optimal salt form with desired physicochemical properties. nih.govnih.gov These methods can be adapted to study the interaction of piperidine with a wide array of acidic compounds beyond picric acid, or conversely, to screen various amine scaffolds against picric acid.

Map Crystallization Landscapes: The formation of crystalline salts can be highly dependent on factors like solvent, temperature, and concentration. HTS methods that combine automated liquid handling with techniques like vapor diffusion can rapidly screen hundreds of conditions in nanoliter-scale experiments, yielding single crystals suitable for X-ray diffraction. researchgate.netrsc.org This would allow for the discovery of new polymorphic forms of piperidine monopicrate, each with unique properties.

Profile Chemical Reactivity: The reactivity of the piperidinium (B107235) cation and the picrate (B76445) anion under various conditions (e.g., with different functional groups, in the presence of catalysts) can be systematically evaluated. Fluorescence-based HTS methods, for instance, have been developed to rapidly determine whether salt formation has occurred in amine-acid mixtures. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties and the design of novel compounds from vast datasets. dntb.gov.uaresearchgate.net For organic salts like piperidine monopicrate, these computational tools offer a path to accelerated discovery and a deeper understanding of structure-property relationships.

Future applications of AI and ML in this area include:

Property Prediction: ML models are being developed to predict the physicochemical properties of organic salt crystal structures, such as volume, enthalpy, and phase, based on unrelaxed structures. elsevierpure.compaperswithcode.comarxiv.org Such models, trained on large datasets that can include piperidine-containing salts, could be used to rapidly screen virtual libraries and predict the properties of piperidine monopicrate and related compounds, thereby down-selecting the most promising candidates for synthesis. researchgate.netelsevierpure.com

Crystal Structure Prediction (CSP): Predicting the crystal structure of a molecule from its chemical formula is a major challenge in materials science. ML can be used as a filtering step in sophisticated CSP workflows to efficiently identify structures that are most likely to be experimentally achievable. dntb.gov.uaelsevierpure.com

De Novo Design: Generative AI models can design novel compounds with desired properties. elsevierpure.compaperswithcode.com By learning from databases of known compounds, an AI could suggest modifications to the piperidine or picrate structure to tune its properties, for example, to enhance thermal stability or alter its energetic output.

Exploration of Self-Assembly and Nanostructure Formation

Self-assembly, the spontaneous organization of molecules into ordered structures, is a cornerstone of nanotechnology. nih.gov The ionic and aromatic nature of piperidine monopicrate provides the necessary intermolecular forces—hydrogen bonding and π-π stacking—to drive the formation of supramolecular structures.

Future research in this domain could focus on:

Crystal Engineering: The picrate anion is a versatile building block in crystal engineering. rsc.org The N-H groups of the piperidinium cation can act as hydrogen-bond donors to the oxygen atoms of the nitro and phenolate (B1203915) groups on the picrate anion. researchgate.net Furthermore, the electron-deficient aromatic ring of picrate can engage in π-π stacking interactions with other picrate rings or suitable aromatic partners. researchgate.net A systematic study of the crystal structure of piperidine monopicrate would elucidate these interactions.

Nanostructure Fabrication: Research on the picrate salts of other heterocyclic amines has shown the formation of distinct self-assemblies, including different types of homodimers. rsc.org By carefully controlling conditions such as solvent and temperature, it may be possible to guide the self-assembly of piperidine monopicrate into specific nanostructures like nanofibers, nanobelts, or vesicles. nih.gov

Functional Materials: Self-assembled nanostructures of π-conjugated systems are being explored for applications in photocatalysis and organic electronics. ontosight.ai The combination of the insulating piperidine scaffold and the electronically active picrate moiety could lead to novel functional nanomaterials.

Cross-Disciplinary Research at the Interface of Chemistry and Other Sciences

The dual identity of piperidine monopicrate—containing a common pharmaceutical heterocycle and an energetic anion—makes it a compelling candidate for cross-disciplinary research. researchgate.netwikipedia.org

Promising avenues for future investigation include:

Materials Science: Piperidine derivatives are investigated for a range of applications, including as corrosion inhibitors and components of organic electronic materials. ontosight.airesearchgate.net The incorporation of the energetic and electron-accepting picrate anion could lead to new functional materials with unique optical, electronic, or reactive properties.

Energetic Materials: Many picrate salts are known explosives. wikipedia.org The study of piperidine monopicrate could contribute to the field of energetic materials, particularly in the design of cocrystals. Energetic cocrystals combine an explosive molecule with a co-former to create a new crystalline solid with improved properties, such as reduced sensitivity and enhanced stability. bibliotekanauki.plnih.gov The interaction between the piperidine and picrate components could be tuned to create materials with tailored energetic performance and safety profiles.

Supramolecular Chemistry: The ability of picrate salts to participate in host-guest chemistry is well-documented, for example, in the transport of metal cations across membranes. nih.gov The piperidinium cation could be functionalized to introduce additional binding sites, creating complex, multi-component assemblies with potential applications in sensing or separations.

Q & A

Q. What are the established synthetic routes for piperidine monopicrate, and how do reaction conditions influence yield and purity?

Piperidine monopicrate is typically synthesized via nucleophilic substitution or condensation reactions involving piperidine and picric acid derivatives. Key variables include solvent polarity (aqueous vs. organic), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. For example, aqueous-ethanolic solutions under reflux conditions are common, but prolonged heating may lead to side products like O-ethylisourea picrate . Yield optimization requires monitoring reaction progress via TLC or HPLC, while purity is assessed through melting point analysis and spectroscopic techniques (e.g., 1^1H NMR, IR) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing piperidine monopicrate?

  • Melting Point Analysis : Initial identification relies on melting point comparison, but this alone is insufficient due to possible co-crystallization with impurities. For example, misidentification of O-ethylisourea picrate as glucosylbiguanide monopicrate occurred despite matching melting points .
  • Spectroscopy : IR spectroscopy confirms functional groups (e.g., picrate nitro groups at ~1600 cm1^{-1}), while 1^1H NMR resolves piperidine ring protons (δ 1.4–3.0 ppm) and aromatic picrate signals (δ 8.5–9.0 ppm) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Q. How are biological activities (e.g., antioxidant, anti-Alzheimer) of piperidine derivatives quantitatively assessed?

  • Antioxidant Assays : DPPH radical scavenging activity is measured via IC50_{50} values, with lower values indicating higher potency. Piperidine analogs with electron-donating substituents (e.g., –OH, –OCH3_3) typically show enhanced activity .
  • Anti-Alzheimer Screening : Acetylcholinesterase (AChE) inhibition assays use Ellman’s method, where absorbance at 412 nm correlates with enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidine monopicrate analogs?

Contradictions often arise from variability in assay protocols (e.g., solvent choice, enzyme source) or incomplete structural characterization. To mitigate:

  • Perform meta-analyses using heterogeneity metrics like I2I^2 to quantify variability across studies .
  • Validate compound identity via X-ray crystallography or high-resolution mass spectrometry (HRMS) before biological testing .
  • Standardize assay conditions using guidelines from the Cochrane Handbook (e.g., predefined inclusion/exclusion criteria for data synthesis) .

Q. What strategies optimize the regioselectivity of piperidine functionalization during monopicrate synthesis?

  • Catalyst Design : Lewis acids (e.g., BF3_3-Et2_2O) direct electrophilic substitution to specific ring positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the piperidine nitrogen, while nonpolar solvents may enhance ring C–H activation .
  • Computational Modeling : DFT calculations predict transition-state energies to guide experimental design .

Q. How can reproducibility challenges in piperidine monopicrate synthesis be addressed?

  • Detailed Documentation : Follow Beilstein Journal guidelines for experimental reporting, including exact reagent grades, purification steps, and spectral data .
  • Batch-to-Batch Consistency : Implement quality control protocols (e.g., peptide content analysis, TFA removal <1%) to minimize variability in biological assays .
  • Open Data Sharing : Deposit raw NMR, HPLC, and crystallography data in public repositories (e.g., PubChem) for independent verification .

Methodological Frameworks

Q. What frameworks assist in designing rigorous research questions for piperidine monopicrate studies?

  • PICO Framework : Define Population (e.g., specific enzyme isoforms), Intervention (e.g., monopicrate derivatives), Comparison (e.g., existing inhibitors), and Outcome (e.g., IC50_{50} reduction) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Interesting (address knowledge gaps in Alzheimer’s pathways), Novel (explore understudied substitution patterns), Ethical (avoid vertebrate toxicity without justification), and Relevant (align with NIH priorities for neurodegenerative diseases) .

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